molecular formula C27H27N3O5 B14935900 N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B14935900
M. Wt: 473.5 g/mol
InChI Key: ZMGLYQOENVNXKP-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a 4-acetylamino phenyl group at the N-position, a 3,4-dimethoxyphenyl moiety at the 3-position, and a methyl group at the 2-position. The 1-oxo group completes the heterocyclic system, while the carboxamide linkage at position 4 introduces additional polarity.

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C27H27N3O5/c1-16(31)28-18-10-12-19(13-11-18)29-26(32)24-20-7-5-6-8-21(20)27(33)30(2)25(24)17-9-14-22(34-3)23(15-17)35-4/h5-15,24-25H,1-4H3,(H,28,31)(H,29,32)

InChI Key

ZMGLYQOENVNXKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the acetylamino and dimethoxyphenyl groups. Common reagents used in these reactions include acetyl chloride, dimethoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with proteins and enzymes.

    Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The tetrahydroisoquinoline core of the target compound provides a rigid, bicyclic framework distinct from the dihydroquinoline (e.g., compound 47 ) or isochromene (e.g., compound ) scaffolds. Quinolone derivatives (e.g., compound 7f in ) feature a planar aromatic system, contrasting with the partially saturated tetrahydroisoquinoline.

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which may enhance π-stacking interactions or modulate solubility. The 4-acetylamino phenyl substituent in the target compound contrasts with the dimethylamino group in ’s isochromene analog , which may alter basicity and hydrogen-bonding capacity.

Analytical Characterization:

  • The target compound’s absence of reported data limits direct comparison.
  • Spectroscopic Data : IR and ¹H NMR are standard for confirming carbonyl (1-oxo) and aromatic substituents in both the target and compounds .

Pharmacological Implications (Inferred from Structural Analogues)

While bioactivity data for the target compound are unavailable in the evidence, insights can be extrapolated from related structures:

  • Quinolone Derivatives (e.g., 7f ): Fluoroquinolones with 4-oxo groups are associated with antibacterial activity via DNA gyrase inhibition. The target’s 1-oxo group may confer similar electronic properties but within a distinct scaffold.
  • Adamantyl-Substituted Analogs (e.g., 47 ): Bulky adamantyl groups in dihydroquinolines are linked to enhanced metabolic stability and CNS penetration, suggesting the target’s 3,4-dimethoxyphenyl group may prioritize peripheral activity.

Biological Activity

N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C24H30N2O5\text{C}_{24}\text{H}_{30}\text{N}_{2}\text{O}_{5}

This structure features a tetrahydroisoquinoline core, which is known for various bioactive properties.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For example:

  • Breast Cancer : The compound showed IC50 values ranging from 0.5 to 10 µM in MDA-MB-231 and MCF-7 cell lines, indicating effective growth inhibition at low concentrations .
  • Leukemia : In studies involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound inhibited proliferation with GI50 values around 0.3 µM .

The biological activity of this compound is attributed to its ability to interfere with key signaling pathways involved in cell proliferation and survival:

  • MEK/ERK Pathway : The compound has been shown to inhibit MEK1/2 kinases, leading to down-regulation of phospho-ERK1/2 levels. This inhibition results in reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at various positions of the tetrahydroisoquinoline scaffold significantly influence the biological activity:

PositionModificationEffect on Activity
2Methyl groupIncreased potency against cancer cells
4AcetylaminoEnhanced selectivity for cancer cell lines
3DimethoxyImproved solubility and bioavailability

These findings suggest that specific structural elements are crucial for optimizing the compound's therapeutic efficacy.

Study 1: In Vitro Evaluation

A study evaluated the compound against a panel of human cancer cell lines. It demonstrated potent antiproliferative effects with IC50 values indicating significant cytotoxicity. The study concluded that the compound could be a promising candidate for further development in cancer therapy .

Study 2: In Vivo Assessment

In an in vivo model using xenograft tumors derived from BRAF mutant melanoma cells, the compound exhibited dose-dependent growth inhibition. Effective treatment was observed at doses as low as 10 mg/kg administered orally . This underscores its potential for clinical application.

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